molecular formula C22H21N3O2S B432008 benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether CAS No. 489396-76-1

benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether

Cat. No.: B432008
CAS No.: 489396-76-1
M. Wt: 391.5g/mol
InChI Key: FTVUNPXZBQPQSZ-UHFFFAOYSA-N
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Description

benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4''5',6']pyrido[3',2'4,5]thieno[3,2-d]pyrimidin-4-yl ether: is a complex organic compound with the molecular formula C22H21N3O2S . This compound is characterized by its unique structure, which includes a benzyloxy group, multiple methyl groups, and a fused ring system containing oxygen, sulfur, and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether typically involves multiple steps, including the formation of the core fused ring system and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common steps include:

    Formation of the Core Structure: This step often involves cyclization reactions to form the fused ring system.

    Introduction of Functional Groups: Functional groups such as the benzyloxy group and methyl groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether involves its interaction with specific molecular targets and pathways. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Compared to these compounds, this compound has a unique combination of functional groups and a distinct fused ring system, which may confer specific chemical and biological properties.

Properties

CAS No.

489396-76-1

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5g/mol

IUPAC Name

5,5,13-trimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C22H21N3O2S/c1-13-23-18-16-9-15-12-27-22(2,3)10-17(15)25-21(16)28-19(18)20(24-13)26-11-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3

InChI Key

FTVUNPXZBQPQSZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)OCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=NC2=C(C(=N1)OCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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